molecular formula C12H16BrN B1466355 1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-amine CAS No. 1485403-62-0

1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-amine

Cat. No. B1466355
CAS RN: 1485403-62-0
M. Wt: 254.17 g/mol
InChI Key: ZSTHCLZWGRHHJJ-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-amine” would be a cyclobutane derivative with a bromophenyl group and an amine group attached. Cyclobutane is a simple cyclic hydrocarbon with a four-membered ring, and the presence of bromophenyl and amine groups could impart unique chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 3,3-dimethylcyclobutan-1-amine with a 4-bromophenyl derivative. The exact method would depend on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography . The bromophenyl group would likely be planar due to the sp2 hybridization of the carbon atoms in the phenyl ring, while the cyclobutane ring would have a puckered conformation due to angle strain.


Chemical Reactions Analysis

The bromophenyl group in these compounds is a reactive site that can participate in further chemical reactions, such as Suzuki cross-coupling.

Scientific Research Applications

Radical Cation Chain Reactions

Electrospray ionization mass spectrometry (ESI-MS) coupled with a microreactor has been utilized for investigating reactions in solution that proceed via radical cations as reactive intermediates. The study of tris(p-bromophenyl)aminium hexachloroantimonate-mediated [2+2] cycloaddition is an example where this technique was employed to detect and characterize transient radical cations directly in the reacting solution, showcasing the compound's role in preparatively interesting electron-transfer-initiated chain reactions (Meyer & Metzger, 2003).

Synthesis of Benzimidazoles

The reaction of o-Bromophenyl isocyanide with primary amines under CuI catalysis to afford 1-substituted benzimidazoles has been reported. This process yields moderate to good yields of benzimidazoles, demonstrating the compound's utility in organic synthesis and the development of heterocyclic compounds (Lygin & Meijere, 2009).

Bischler Indole Synthesis

Research into the cyclization of amino ketones derived from phenacyl bromide and 4-bromophenacyl bromide has led to the synthesis of 2-arylindoles over 3-arylindoles, with the structure of the resulting compounds confirmed by X-ray diffraction studies. This underscores the compound's significance in the synthesis of indole derivatives, a class of compounds with wide-ranging applications in medicinal chemistry (Black et al., 1980).

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

properties

IUPAC Name

1-(4-bromophenyl)-3,3-dimethylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-11(2)7-12(14,8-11)9-3-5-10(13)6-4-9/h3-6H,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTHCLZWGRHHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=CC=C(C=C2)Br)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-amine
Reactant of Route 2
1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-amine
Reactant of Route 3
1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-amine
Reactant of Route 4
1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-amine
Reactant of Route 5
1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-amine
Reactant of Route 6
1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-amine

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